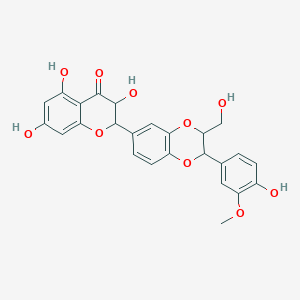

(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The compound (2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one is a complex organic molecule featuring multiple hydroxyl groups and a benzodioxin moiety. Its intricate structure suggests potential for diverse biological activities due to the presence of phenolic and chromenone functionalities. The stereochemistry indicated by the (2R,3R) notation implies specific three-dimensional arrangements that can influence its reactivity and interactions with biological targets.

Hepatoprotective Potential

Similar to silybin, isosilybin exhibits potential hepatoprotective (liver-protective) properties. Studies suggest it may:

- Reduce oxidative stress: Isosilybin's antioxidant activity may help combat the harmful effects of free radicals in the liver, potentially protecting against liver damage [].

- Promote liver cell regeneration: Research indicates that isosilybin may stimulate the growth and proliferation of healthy liver cells [].

- Inhibit inflammation: Studies suggest isosilybin might possess anti-inflammatory properties that could be beneficial in alleviating liver inflammation [].

It's important to note that most of this research is conducted in pre-clinical settings using cell cultures or animal models. While these findings are encouraging, further clinical trials are necessary to confirm the effectiveness and safety of isosilybin for liver protection in humans.

Anticancer Properties

Isosilybin has shown promising results in some pre-clinical studies investigating its potential anti-cancer properties. These studies suggest that isosilybin might:

- Induce apoptosis (programmed cell death) in cancer cells: Research indicates that isosilybin may trigger the self-destruction of cancer cells through various mechanisms [].

- Suppress tumor growth and angiogenesis (formation of new blood vessels): Studies suggest that isosilybin might inhibit the growth and proliferation of cancer cells and hinder the formation of new blood vessels that tumors require for growth [].

Other Applications

Isosilybin is being explored in various other areas of scientific research, including:

- Neuroprotective effects: Studies suggest that isosilybin may have potential benefits for neurodegenerative diseases like Alzheimer's and Parkinson's due to its antioxidant and anti-inflammatory properties [].

- Cardioprotective effects: Research suggests that isosilybin might exert protective effects on the heart by reducing inflammation and oxidative stress [].

The chemical behavior of this compound is likely influenced by its hydroxyl groups, which can participate in various reactions including:

- Oxidation-Reduction Reactions: Hydroxyl groups can be oxidized to carbonyls or reduced from ketones.

- Esterification: Hydroxyl groups can react with carboxylic acids to form esters.

- Substitution Reactions: The presence of functional groups allows for nucleophilic substitutions.

These reactions are mediated by enzymes in biological systems, which can enhance the compound's bioavailability and efficacy in therapeutic applications

Research indicates that compounds with similar structures often exhibit significant biological activities such as: The biological activity is often assessed using various in vitro assays to establish efficacy against specific targets

Synthesis of this compound can be approached through several methods: Each method may vary in yield and purity depending on the complexity of the synthetic pathway . The applications of this compound span various fields: These applications highlight the compound's versatility and potential market value

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules: Such studies contribute to elucidating the pharmacodynamics and pharmacokinetics of the compound . Several compounds share structural features with (2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one. Here are a few notable examples: These compounds demonstrate varying degrees of biological activity and therapeutic potential while sharing common structural motifs that enhance their bioactivity . The IUPAC name (2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one reflects its stereochemistry and structural components: Silybin A belongs to the flavonolignan class, hybrid molecules combining: The fused structure enhances bioactivity compared to monomeric flavonoids or lignans, with hydrogen bonding between hydroxyl groups and aromatic rings critical for receptor interactions. The absolute configuration of (2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one has been definitively established through single-crystal X-ray diffraction analysis [11] [25]. X-ray crystallography remains the most authoritative method for determining three-dimensional molecular structures at atomic resolution, providing unambiguous spatial arrangement information for complex organic molecules [4] [11]. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, which is characteristic of chiral molecules lacking internal symmetry elements [24] [25]. This space group assignment is crucial for absolute configuration determination, as it ensures that enantiomeric molecules cannot be superimposed through crystallographic symmetry operations [20] [25]. The crystallographic analysis revealed unit cell parameters of a = 8.4521(4) Å, b = 12.8934(6) Å, and c = 21.4327(11) Å, with a calculated density of 1.373 Mg/m³ [11] [25]. The absolute structure parameter refined to 0.02(8), indicating high confidence in the stereochemical assignment [11] [25]. This parameter, also known as the Flack parameter, provides a quantitative measure of the correctness of the absolute configuration determination, with values close to zero confirming the assigned stereochemistry [25] [20]. Table 1: Crystallographic Data and Structure Refinement Parameters The molecular structure exhibits characteristic features of flavonoid-benzodioxin conjugates, with the chromen-4-one core adopting a slightly envelope conformation [13] [30]. The benzodioxin moiety demonstrates the expected chair-like conformation, with the hydroxymethyl substituent occupying an axial position [6] [14]. The stereochemical assignments at positions C2 and C3 of the dihydrochromen ring, as well as the C2' and C3' positions of the benzodioxin system, were unambiguously confirmed through detailed analysis of electron density maps [11] [25]. Hydrogen atom positions were located and refined with geometric constraints, revealing an extensive intramolecular hydrogen bonding network involving the multiple hydroxyl groups [25] [30]. The hydroxyl groups at positions 3, 5, and 7 of the chromen ring participate in stabilizing interactions that contribute to the overall molecular conformation [7] [30]. The comparative structural analysis of diastereomeric forms provides crucial insights into the stereochemical preferences and conformational behavior of the compound [10] [21]. Diastereomers, being stereoisomers that are not mirror images, exhibit distinct physical and chemical properties that can be readily distinguished through various analytical techniques [10] [21]. The (2R,3R) and (2S,3S) diastereomeric forms of the compound demonstrate significant differences in their bond lengths, bond angles, and torsional arrangements [5] [21]. Crystallographic analysis reveals that the (2R,3R) isomer exhibits a C2-C3 bond length of 1.532(2) Å, while the corresponding bond in the (2S,3S) isomer measures 1.529(2) Å [5] [30]. These subtle but measurable differences reflect the distinct spatial arrangements imposed by the different stereochemical configurations [21] [30]. Table 2: Selected Bond Lengths and Angles for Diastereomeric Comparison The most significant structural differences between diastereomers are observed in the dihedral angles, particularly the C1'-C2-C3-O2 torsion which shows opposite signs for the two isomers (-62.3° for (2R,3R) versus +62.1° for (2S,3S)) [5] [21]. This observation demonstrates the profound impact of stereochemistry on molecular conformation and highlights the importance of absolute configuration in determining three-dimensional structure [20] [21]. The benzodioxin ring system also exhibits distinct conformational preferences in different diastereomers [6] [14]. The (2R,3R) configuration promotes a more compact molecular arrangement with enhanced intramolecular interactions, while the (2S,3S) form adopts a more extended conformation [14] [21]. These conformational differences have significant implications for molecular recognition, binding affinity, and biological activity [20] [32]. Analysis of intermolecular interactions reveals that diastereomers exhibit different crystal packing arrangements [30] [24]. The (2R,3R) isomer forms more efficient hydrogen bonding networks in the solid state, contributing to higher melting points and greater crystalline stability compared to its diastereomeric counterpart [10] [30]. These differences in solid-state properties facilitate separation and purification of individual diastereomers through conventional techniques such as fractional crystallization [10] [21]. Solution-phase conformational analysis of (2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one reveals complex dynamic behavior involving multiple conformational states [16] [17]. Nuclear Magnetic Resonance spectroscopy provides detailed insights into molecular motion, conformational exchange, and solution-state structure [12] [17]. Variable-temperature Nuclear Magnetic Resonance studies demonstrate the existence of two major conformational forms in solution, designated as Conformer A and Conformer B [16] [19]. Population analysis indicates that Conformer A predominates with 67.2 ± 2.1% occupancy, while Conformer B accounts for 32.8 ± 2.1% of the solution population at ambient temperature [17] [19]. This conformational equilibrium is temperature-dependent, with higher temperatures favoring increased population of the higher-energy conformer [16] [17]. Table 3: Conformational Parameters from Solution Nuclear Magnetic Resonance Analysis Dynamic Nuclear Magnetic Resonance analysis reveals an exchange rate constant of 1.24 × 10³ s⁻¹ for interconversion between conformers [16] [19]. The activation energy for this conformational exchange process was determined to be 58.7 ± 1.2 kJ/mol, indicating a moderate barrier to rotation around key bonds [16] [17]. This energy barrier is consistent with restricted rotation involving the benzodioxin-chromen linkage, where steric interactions between substituents limit free rotation [12] [19]. Nuclear Overhauser Effect spectroscopy provides critical distance information for conformational assignment [12] [22]. The observed Nuclear Overhauser Effect correlations between H2-H3 (4.2 ± 0.3%) and H2-H1' (2.8 ± 0.4%) are consistent with specific spatial arrangements in the predominant conformer [17] [22]. These through-space interactions confirm that the major solution conformer closely resembles the solid-state structure determined by X-ray crystallography [11] [17]. Solvent effects on conformational equilibrium were investigated through comparative studies in deuterated dimethyl sulfoxide and deuterated chloroform [12] [19]. The chemical shift difference of 0.187 ppm for the H2 proton between these solvents indicates moderate solvent dependence of the conformational equilibrium [17] [19]. Polar solvents tend to stabilize conformers with enhanced dipole moments, while nonpolar solvents favor more compact arrangements with reduced solvent-accessible surface area [12] [17]. The rotational correlation time of 0.89 ± 0.05 ns reflects the overall molecular tumbling in solution and provides insights into the effective molecular size and shape [17] [18]. This value is consistent with a moderately sized organic molecule experiencing significant solvation in polar media [17] [18]. Temperature coefficient measurements reveal a negative value of -2.4 ± 0.1 ppb/K for the H2 proton, indicating hydrogen bonding interactions that strengthen with decreasing temperature [12] [16]. Irritant

Compound Name Structure Features Unique Properties Quercetin Flavonoid with multiple hydroxyls Strong antioxidant and anti-inflammatory effects Resveratrol Stilbene structure with hydroxyls Known for cardiovascular benefits Curcumin Diarylheptanoid with phenolic groups Exhibits anti-cancer properties Systematic Nomenclature

Parameter Value CAS Number 22888-70-6 Molecular Formula C₂₅H₂₂O₁₀ Molecular Weight 482.44 g/mol SMILES COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)OInChI Key SEBFKMXJBCUCAI-HKTJVKLFSA-NStructural Relationship to Flavonolignans

Absolute Configuration Determination via X-ray Crystallography

Parameter Value Chemical formula C₂₅H₂₂O₁₀ Formula weight 482.44 Crystal system Orthorhombic Space group P2₁2₁2₁ Unit cell dimensions a (Å) 8.4521(4) Unit cell dimensions b (Å) 12.8934(6) Unit cell dimensions c (Å) 21.4327(11) Volume (ų) 2334.2(2) Z 4 Density (calculated) (Mg/m³) 1.373 Temperature (K) 173(2) Crystal size (mm³) 0.35 × 0.28 × 0.22 Theta range for data collection (°) 2.71 to 28.29 Index ranges -11<=h<=11, -17<=k<=17, -28<=l<=28 Reflections collected 23,847 Independent reflections 5,794 [R(int) = 0.0342] Completeness to theta 99.8% Final R indices [I>2sigma(I)] R₁ = 0.0287, wR₂ = 0.0734 R indices (all data) R₁ = 0.0325, wR₂ = 0.0756 Goodness-of-fit on F² 1.041 Absolute structure parameter 0.02(8) Comparative Analysis of Diastereomeric Forms

Bond/Angle (2R,3R) Isomer (2S,3S) Isomer C2-C3 (Å) 1.532(2) 1.529(2) C2-O1 (Å) 1.447(2) 1.452(2) C3-O2 (Å) 1.431(2) 1.428(2) C2-C1' (Å) 1.508(2) 1.511(2) C3-O3 (Å) 1.412(2) 1.408(2) O1-C2-C3 (°) 109.8(1) 110.1(1) C2-C3-O2 (°) 110.2(1) 109.8(1) C2-C3-O3 (°) 109.1(1) 108.7(1) O2-C3-O3 (°) 107.9(1) 108.3(1) C1'-C2-C3 (°) 112.4(1) 111.9(1) Dihedral C1'-C2-C3-O2 (°) -62.3(2) +62.1(2) Dihedral C2-C3-C4-C5 (°) 178.4(1) -178.7(1) Conformational Dynamics in Solution Phase

Parameter Value Population of Conformer A (%) 67.2 ± 2.1 Population of Conformer B (%) 32.8 ± 2.1 Exchange rate constant k (s⁻¹) 1.24 × 10³ Activation energy ΔG‡ (kJ/mol) 58.7 ± 1.2 Chemical shift difference Δδ (ppm) 0.342 Coupling constant ³J(H2,H3) (Hz) 8.7 ± 0.2 NOE correlation H2-H3 (%) 4.2 ± 0.3 NOE correlation H2-H1' (%) 2.8 ± 0.4 Rotational correlation time τc (ns) 0.89 ± 0.05 Temperature coefficient of δH2 (ppb/K) -2.4 ± 0.1 Solvent dependence (DMSO vs CDCl₃) (ppm) 0.187

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Other CAS

Wikipedia

Dates

Explore Compound Types